5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound.
Preparation Methods
The synthesis of 5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. Two main routes are proposed for the synthesis:
Acylation and Cyclization: Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) to access pyrimido[4,5-d]pyrimidines with various substituents.
Reductive Amination and Cyclization: Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with DMF dimethyl acetal (DMF–DMA) or triethyl orthoformate (HC(OEt)3).
Chemical Reactions Analysis
5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl and nitrophenyl positions.
Scientific Research Applications
5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antiproliferative, antioxidant, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimido[4,5-d]pyrimidine derivatives:
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with different biological activities and enzyme targets.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative and antimicrobial activities.
Pyrimidino[4,5-d][1,3]oxazine: Known for its anti-inflammatory and analgesic properties.
Properties
Molecular Formula |
C21H16FN5O4S |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H16FN5O4S/c1-25-18-16(20(28)26(2)21(25)29)19(32-11-13-5-3-4-6-15(13)22)24-17(23-18)12-7-9-14(10-8-12)27(30)31/h3-10H,11H2,1-2H3 |
InChI Key |
ZHIJJSRFMKWBMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=CC=C4F)C(=O)N(C1=O)C |
Origin of Product |
United States |
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